5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

Catalog No.
S2893141
CAS No.
1108745-25-0
M.F
C14H8F3N
M. Wt
247.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

CAS Number

1108745-25-0

Product Name

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile

Molecular Formula

C14H8F3N

Molecular Weight

247.22

InChI

InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2

InChI Key

RWGYBBYLYLUHJF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F

Solubility

not available

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile is a chemical compound with the molecular formula C14H8F3NC_{14}H_{8}F_{3}N and a molecular weight of 247.22 g/mol. It features a benzene ring substituted with a difluorobenzyl group and a fluorobenzonitrile moiety, making it a significant compound in medicinal chemistry due to its unique structural characteristics. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are advantageous in drug development .

Typical of nitriles and aromatic compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The nitrile group can be transformed into amines or other functional groups.
  • Electrophilic aromatic substitutions: The fluorine atoms can direct further substitution on the aromatic rings.
  • Reduction reactions: The nitrile group may be reduced to an amine under suitable conditions.

These reactions can be leveraged for further modifications to enhance biological activity or alter pharmacokinetic properties .

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has shown promising biological activity, particularly as an intermediate in the synthesis of Entrectinib, a drug used for treating certain cancers. Its structural features allow it to interact with various biological targets, including kinases involved in cancer cell proliferation and survival. The presence of fluorine atoms is known to influence the binding affinity and selectivity towards these targets, making it an important compound in cancer therapeutics .

The synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile typically involves several steps:

  • Formation of the difluorobenzyl moiety: This can be achieved through electrophilic aromatic substitution using 3,5-difluorotoluene.
  • Nitrilation: The resulting compound can be nitrated to introduce the benzonitrile functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Alternative synthetic routes may also exist that optimize yield or reduce environmental impact .

This compound serves primarily as an intermediate in pharmaceutical synthesis, particularly for drugs targeting cancer pathways. Its unique structure allows for modifications that can lead to enhanced efficacy or reduced side effects when incorporated into larger molecular frameworks. Additionally, it may have applications in materials science due to its electronic properties .

Interaction studies have indicated that 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile exhibits significant binding affinity for certain kinase targets. These studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions. Understanding these interactions is crucial for optimizing its use in drug design and predicting potential off-target effects .

Several compounds share structural similarities with 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, including:

  • 5-(4-Fluorobenzyl)-2-fluorobenzonitrile: Similar in structure but with a different substitution pattern that may influence biological activity.
  • 5-(3-Chlorobenzyl)-2-fluorobenzonitrile: Contains a chlorine atom instead of fluorine; this may affect lipophilicity and binding interactions.
  • 5-(3-Methylbenzyl)-2-fluorobenzonitrile: A non-halogenated analog that could serve as a reference for studying the effects of halogen substitutions.

Comparison Table

Compound NameStructural FeaturesBiological Activity
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrileTwo fluorine atoms on benzyl groupActive against kinases
5-(4-Fluorobenzyl)-2-fluorobenzonitrileFluorine on para positionVaries based on substitution
5-(3-Chlorobenzyl)-2-fluorobenzonitrileChlorine instead of fluorinePotentially less active
5-(3-Methylbenzyl)-2-fluorobenzonitrileMethyl group instead of halogensReference for comparison

The uniqueness of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile lies in its specific combination of fluorinated substituents, which enhances its pharmacological profile compared to similar compounds .

The development of fluorinated benzonitrile derivatives represents a significant evolution in organofluorine chemistry, with roots tracing back to the late 19th century [10]. The foundation for fluorinated aromatic compounds was established when the first aryl carbon-fluorine bond formation was reported by Schmitt and colleagues in 1870, though initial characterization proved problematic [10]. This early work was subsequently refined by Lenz in 1877, who provided improved methodologies for aromatic fluorination [10].

The pivotal moment in fluorinated benzonitrile chemistry came with the discovery of the Balz-Schiemann reaction in 1927 by German chemists Günther Schiemann and Günther Balz [27] [28]. This reaction established a reliable pathway for converting aromatic primary amines to aryl fluorides via diazonium tetrafluoroborate intermediates, providing the foundational methodology that would later be adapted for benzonitrile fluorination [29]. The Balz-Schiemann reaction operates through thermal or photochemical decomposition of diazonium tetrafluoroborate salts, generating aryl cations that subsequently capture fluoride ions to form fluorinated aromatic compounds [32].
The mechanistic understanding of the Balz-Schiemann reaction reveals that the process likely proceeds through diazotization of aromatic primary amines to form diazonium ions, which then react with tetrafluoroboric acid to form diazonium tetrafluoroborate salts [28]. Upon thermal or photolytic decomposition, nitrogen gas is released, generating aryl carbocations that capture fluoride ions from the tetrafluoroborate anion to form the desired aryl fluorides [28].

Synthetic Methodological Advances

Traditional Synthesis Approaches

The synthesis of fluorinated benzonitrile derivatives has evolved through several distinct methodological phases, each contributing to improved yields and broader substrate scope [11]. Early industrial approaches to fluorobenzonitrile synthesis employed halogen exchange reactions, utilizing chlorobenzonitriles as starting materials with alkali metal fluorides in aprotic polar solvents [12]. These methods, while functional, suffered from limitations including high reaction temperatures, moderate product yields, and extended reaction times [12].

The traditional Balz-Schiemann approach for preparing fluorobenzonitriles involves two critical steps: preparation and isolation of dry diazonium tetrafluoroborates from arylamines, followed by thermal decomposition of these salts into aromatic fluorides, nitrogen, and boron trifluoride [32]. The tetrafluoroborate ion functions as a nucleophilic fluoride source, with the reaction proceeding through a substitution mechanism via intermediacy of an aryl cation [32].

Modern Catalytic Developments

Significant improvements in fluorobenzonitrile synthesis emerged through the development of enhanced catalytic systems [12]. The introduction of quaternary ammonium compounds comprising alkoxypolyoxyalkyl radicals as catalysts marked a substantial advancement in the field [12]. These catalysts enable fluorobenzonitrile preparation through reaction of chlorobenzonitriles with alkali metal fluorides, with catalyst loadings ranging from 1 to 35 percent by weight based on the aromatic starting compound [12].

The molar ratio of alkali metal fluoride to starting compound optimally ranges from 60 to 200 mole percent, preferably 100 to 140 mole percent, based on each chlorine atom to be replaced [12]. This catalytic approach successfully addresses previous limitations, enabling multiple chlorine-fluorine exchange reactions that were previously only possible in the presence of solvents [12].

Contemporary Photochemical Methods

Recent developments in fluorobenzonitrile synthesis have incorporated photochemical methodologies, offering advantages in reaction conditions and product selectivity [5] [32]. Photochemically induced decomposition of diazonium salts has demonstrated effectiveness in generating fluorobenzonitriles within 6 to 18 hours under mild conditions using mercury lamps as light sources [5]. The photochemical approach has been further enhanced through continuous flow microreactor technology combined with light-emitting diode irradiation, dramatically reducing reaction times to approximately 10 minutes while maintaining high product selectivity [5].

The photochemical Balz-Schiemann reaction utilizing 365-nanometer light-emitting diodes provides more robust and efficient irradiation compared to medium-pressure mercury lamps, particularly for scale-out applications [5]. This methodology achieves 1,2-difluorobenzene generation with product selectivity exceeding 95 percent at full conversion within a 10-minute residence time [5].

Mechanistic Understanding and Structural Effects

Electronic and Structural Influences

The development of fluorinated benzonitrile derivatives has been significantly informed by detailed mechanistic studies examining the effects of fluorine substitution on aromatic systems [6]. Research utilizing nickel-based catalytic systems has revealed that the stability of carbon-carbon bond activation products in fluorinated benzonitriles depends strongly on the number and position of ortho-fluorine substituents, with each ortho-fluorine contributing approximately -6.6 kilocalories per mole to stabilization [6].

Meta-fluorine substituents exert a comparatively modest influence on product stability, contributing approximately -1.8 kilocalories per mole per meta-fluorine substituent [6]. These findings demonstrate that fluorine substitution patterns significantly affect the thermodynamic parameters governing equilibria between various coordination complexes in fluorinated benzonitrile systems [6].

Spectroscopic Characterization

Advanced spectroscopic techniques have provided detailed insights into the vibrational and electronic properties of fluorinated benzonitrile derivatives [23]. Two-color resonance two-photon ionization and mass analyzed threshold ionization spectroscopy studies of 2-fluorobenzonitrile and 3-fluorobenzonitrile have determined precise excitation energies and adiabatic ionization energies [23]. For 2-fluorobenzonitrile, the excitation energy was determined as 36,028 ± 2 wavenumbers and adiabatic ionization energy as 78,650 ± 5 wavenumbers [23]. Corresponding values for 3-fluorobenzonitrile were 35,989 ± 2 wavenumbers and 78,873 ± 5 wavenumbers, respectively [23].

Density functional theory calculations at various levels have been employed to calculate stable structures and vibrational frequencies for ground state, excited state, and cationic ground state species [23]. Franck-Condon spectral simulations based on these calculations demonstrate excellent agreement between theoretical predictions and experimental observations [23].

Contemporary Research and Applications

Advanced Functional Materials

Recent research has expanded the scope of fluorinated benzonitrile derivatives beyond traditional synthetic targets to encompass advanced functional materials with unique photophysical properties [26]. Multifunctional benzonitrile derivatives featuring combinations of phenoxazine and carbazole donor units exhibit dual charge transfer thermally activated delayed fluorescence emission both in solution and solid state [26]. These compounds demonstrate mechanochromic luminescence properties, with emission changes correlating to supramolecular structures under mechanical stress and solvent vapor exposure [26].

The development of donor-acceptor-donor prime fluorinated benzonitrile compounds has revealed that different polymorphs and amorphous phases can be obtained through various preparation conditions, including solvent exposure and thermal treatments [26]. These materials maintain dual thermally activated delayed fluorescence emission to some extent in the solid state, enabling tunable emission characteristics for advanced optoelectronic applications [26].

Pharmaceutical and Biomedical Applications

Fluorinated benzonitrile derivatives have found extensive application in pharmaceutical development, particularly as key intermediates in the synthesis of various therapeutic agents [34]. The unique fluorinated structure of these compounds enhances biological activity and selectivity, making them valuable building blocks for anti-inflammatory and anti-cancer drug development [34]. Research has demonstrated that fluorinated benzonitriles serve as essential intermediates for active pharmaceutical ingredients, including compounds used for type II diabetes treatment [4].

The incorporation of fluorine atoms into benzonitrile structures significantly influences pharmacokinetic properties, with studies revealing that nitrile substituents can provide nearly 10-fold improved solubility compared to corresponding halogenated analogs [41]. Crystallographic studies of fluorinated benzonitrile-derived pharmaceuticals have identified critical polar interactions between nitrile nitrogens and key amino acid residues, contributing to remarkable selectivity profiles [41].

Molecular Characterization Data

Fundamental Properties of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

The target compound 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile represents a sophisticated example of fluorinated benzonitrile derivatives, incorporating multiple fluorine substituents strategically positioned to optimize molecular properties [1] [2]. This compound, bearing Chemical Abstracts Service registry number 1108745-25-0, exhibits a molecular formula of C₁₄H₈F₃N with a molecular weight of 247.22 grams per mole [1] [2].

The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile, reflecting the presence of three fluorine atoms distributed across two aromatic rings connected via a methylene bridge [1] [2]. The Simplified Molecular Input Line Entry System representation is N#CC1=CC(CC2=CC(F)=CC(F)=C2)=CC=C1F, providing a concise structural description suitable for computational applications [1] [2].

PropertyValue
Chemical Abstracts Service Number1108745-25-0 [1]
Molecular FormulaC₁₄H₈F₃N [1]
Molecular Weight247.22 g/mol [1]
International Chemical IdentifierInChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 [1]
International Chemical Identifier KeyRWGYBBYLYLUHJF-UHFFFAOYSA-N [1]
Canonical Simplified Molecular Input Line Entry SystemN#CC1=CC(CC2C=C(F)C=C(F)C=2)=CC=C1F [1]

Structural Analysis and Computational Properties

The molecular architecture of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile exhibits characteristic features that influence its chemical reactivity and potential applications [3]. Predictive collision cross section data indicates significant variations in ionization behavior under different adduct conditions, with protonated species exhibiting a collision cross section of 148.8 square angstroms and sodium adducts showing 161.2 square angstroms [3].

The compound demonstrates diverse ionization pathways, including formation of ammonium adducts with collision cross sections of 164.6 square angstroms and potassium adducts at 154.5 square angstroms [3]. Dehydration products exhibit reduced collision cross sections of 133.3 square angstroms, while carboxylate and acetate adducts show expanded cross sections of 166.6 and 206.6 square angstroms, respectively [3].

Industrial and Technological Implications

Manufacturing Considerations

The industrial production of fluorinated benzonitrile derivatives, including 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, has benefited from methodological advances that address traditional manufacturing challenges [11]. The development of enhanced catalytic systems employing synthetic zeolites, particularly Zeolite 3A, 4A, and 5A, has enabled significant reduction in catalyst requirements for tetrafluorobenzonitrile production through hydrogenolysis of tetrafluorodicyanobenzene [11].

These improvements provide industrially viable processes capable of producing tetrafluorobenzonitrile as a valuable intermediate for agrochemicals, pharmaceuticals, electrochemicals, photochemicals, specialty chemicals, and specialty polymers [11]. The enhanced efficiency of these processes makes them suitable for large-scale industrial implementation while maintaining economic viability [11].

Emerging Applications

Contemporary research has identified novel applications for fluorinated benzonitrile derivatives in advanced technological domains [22]. Fluorinated nitrile compounds have demonstrated utility as electrolyte cosolvents for lithium/fluorinated carbon batteries, offering advantages including weak solvation characteristics and interfacial compatibility [22]. These applications leverage the unique properties of fluorinated nitriles to enhance battery performance through formation of low-impedance protective films and improved desolvation kinetics [22].

The development of multifunctional fluorinated benzonitrile derivatives with thermally activated delayed fluorescence and mechanofluorochromic properties represents a significant advancement in materials science [8]. These compounds exhibit stimuli-responsive emission characteristics in solid-state applications and demonstrate potential for integration into organic light-emitting diodes with tunable optical properties [8].

The synthesis of fluorinated benzonitrile compounds, particularly 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile, represents a fascinating evolution of organic fluorine chemistry that spans over 160 years of scientific development. This compound, which serves as a crucial pharmaceutical intermediate in the synthesis of entrectinib, exemplifies the sophisticated synthetic methodologies that have emerged from decades of methodological advancement .

The foundation of fluorobenzonitrile synthesis can be traced back to Alexander Borodin's pioneering work in 1862, when he performed the first nucleophilic replacement of a halogen atom by fluoride [3]. This seminal discovery established the fundamental principle of halogen exchange that would later become indispensable for fluorinated aromatic compound preparation. The subsequent development by Gottlieb in 1936, who reported nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, marked the beginning of industrial-scale fluorination methods [3] [4].
The evolution of synthetic approaches has been characterized by three distinct eras: the foundational period (1862-1950), the classical development phase (1950-1990), and the modern era (1990-present). Each period brought revolutionary changes that dramatically expanded the synthetic toolkit available for preparing complex fluorinated molecules like 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile.

Classical Halogen Exchange Methods

Nucleophilic Fluorination Approaches

The earliest viable synthetic approach to fluorobenzonitrile compounds relied on nucleophilic aromatic substitution mechanisms. The Halex (halogen exchange) process, first systematized in the 1930s, became the cornerstone methodology for introducing fluorine atoms into aromatic rings [5] [4]. This approach involves the displacement of chlorine or bromine atoms from activated aromatic systems using fluoride ion sources, typically potassium fluoride or cesium fluoride.

For 2,6-difluorobenzonitrile derivatives, which serve as key precursors to the target compound, the classical synthetic route begins with 2,6-dichlorobenzonitrile. The process involves heating the dichlorinated precursor with substantially anhydrous metal fluoride at temperatures between 160°C and 300°C in the presence of phase transfer catalysts [6] [7]. The reaction proceeds through a stepwise SN2Ar mechanism, where the electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack by fluoride ions.

Research by Ishihara Sangyo Kaisha demonstrated significant improvements in this methodology by utilizing chlorobenzonitrile substrates such as 2,3,6-trichlorobenzonitrile or 2,3,5,6-tetrachlorobenzonitrile as starting materials rather than the more difficult-to-access 2,6-dichlorobenzonitrile [6]. This modification required fewer equivalents of potassium fluoride, proceeded under milder conditions, and produced higher yields of the desired fluorinated products.

Mechanistic Understanding and Optimization

The mechanism of nucleophilic fluorination in benzonitrile systems involves several critical factors that determine reaction success. The electron-withdrawing nature of the nitrile group stabilizes the Meisenheimer intermediate formed during nucleophilic attack, facilitating fluoride substitution [3]. The choice of solvent plays a crucial role, with polar aprotic solvents such as dimethyl sulfoxide, sulfolane, and N-methylpyrrolidone providing optimal solvation of the fluoride ion while stabilizing the transition state.

Phase transfer catalysts emerged as game-changing additives that dramatically improved reaction efficiency. Crown ethers, quaternary ammonium salts, and phosphonium compounds enable the transfer of fluoride ions from the solid phase into the organic reaction medium [5]. This enhancement allows for lower reaction temperatures, reduced reaction times, and significantly improved yields.

Temperature optimization studies revealed that reaction selectivity depends critically on thermal conditions. While higher temperatures accelerate the reaction rate, they also promote side reactions such as elimination processes and over-fluorination. The optimal temperature range of 160-190°C represents a careful balance between reaction rate and selectivity [6].

Palladium-Catalyzed Cross-Coupling Evolution

Suzuki-Miyaura Coupling Applications

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of fluorinated aromatic compounds. The Suzuki-Miyaura coupling, first reported by Suzuki and Miyaura in 1981, provided an entirely new strategic approach to constructing complex fluorinated molecules [8] [9]. For 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile synthesis, this methodology enables the formation of the crucial carbon-carbon bond between the difluorobenzyl fragment and the fluorobenzonitrile core.

The specific synthetic route involves the coupling of 3,5-difluorobenzylboronic acid or its pinacol ester with 5-bromo-2-fluorobenzonitrile using tetrakis(triphenylphosphine)palladium(0) as catalyst in the presence of potassium phosphate as base . The reaction typically proceeds in toluene at 100°C under an inert atmosphere, achieving yields of approximately 85%. This transformation demonstrates the power of modern cross-coupling methodology to construct complex molecular architectures under relatively mild conditions.

Ligand Development and Catalyst Evolution

The success of palladium-catalyzed fluoroaryl coupling depends critically on ligand selection and catalyst design. Early studies revealed that standard triphenylphosphine ligands often proved inadequate for challenging fluorinated substrates due to the electron-deficient nature of fluoroaromatics [11] [12]. This limitation drove extensive research into specialized ligand systems designed specifically for fluorinated coupling partners.

Bulky, electron-rich phosphine ligands such as AdBippyPhos and related biaryl phosphines emerged as superior choices for fluoroaryl cross-coupling reactions [13]. These ligands facilitate reductive elimination from palladium(II) fluoroaryl complexes, which represents the often rate-limiting step in the catalytic cycle. The steric bulk of these ligands also prevents β-hydride elimination, a common side reaction that can lead to catalyst deactivation.

The development of palladium precatalysts further advanced the field by providing air-stable, easily handled catalyst sources. Complexes such as Pd(PPh3)4 and second-generation Buchwald-Hartwig precatalysts offer improved reactivity and functional group tolerance compared to traditional catalyst systems [12].

Substrate Scope and Functional Group Tolerance

Modern palladium-catalyzed cross-coupling reactions exhibit remarkable functional group tolerance, making them particularly suitable for late-stage modifications of complex pharmaceutical intermediates. The synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile exemplifies this capability, as the reaction proceeds in the presence of multiple fluorine substituents and the electron-withdrawing nitrile group without requiring protecting group strategies.

The success of these transformations stems from the unique electronic properties of fluorinated aromatic systems. Fluorine substituents increase the electrophilicity of aryl halides toward oxidative addition while simultaneously stabilizing the resulting palladium(II) complexes [11]. This dual effect accelerates the overall catalytic cycle and improves reaction yields.

Modern Synthetic Innovations

Photoredox Catalysis and Flow Chemistry

The most recent advances in fluorobenzonitrile synthesis have emerged from the application of photoredox catalysis and flow chemistry techniques. These methodologies represent a paradigm shift toward more sustainable and efficient synthetic processes. The synthesis of entrectinib, which incorporates 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile as a key intermediate, has been successfully demonstrated using photoredox-mediated C-N coupling in continuous flow reactors [14].

This approach utilizes nickel bromide complexes and iridium-based photocatalysts under visible light irradiation to form C-N bonds between aryl halides and nitrogen nucleophiles. The flow chemistry setup provides enhanced light penetration compared to batch reactors, leading to improved conversion rates and reduced reaction times. The total synthesis of entrectinib using this methodology was accomplished in six linear steps, representing a significant reduction compared to previous nine-step routes [14].

Mechanistic Insights from Modern Methods

Photoredox catalysis operates through single electron transfer pathways that differ fundamentally from traditional two-electron processes. The mechanism involves the photoinduced generation of radical intermediates that undergo coupling reactions under mild conditions. For fluorinated aromatic systems, this approach offers particular advantages due to the stability of fluoroaryl radicals and their propensity for productive coupling reactions [14].

Flow chemistry provides additional benefits beyond improved light exposure, including better heat and mass transfer, enhanced safety for reactive intermediates, and the ability to conduct reactions under precisely controlled conditions. The continuous nature of flow processes also enables real-time monitoring and optimization of reaction parameters [14].

Industrial and Pharmaceutical Applications

The evolution of synthetic approaches to 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile reflects the broader demands of pharmaceutical development. Entrectinib, the ultimate target compound, serves as a selective tyrosine kinase inhibitor for the treatment of certain cancers [15] [16]. The compound's complex structure, featuring multiple fluorine substituents and heterocyclic elements, requires sophisticated synthetic methodologies that have only become available through decades of methodological development.

The pharmaceutical synthesis of entrectinib demonstrates how academic advances in synthetic methodology translate into practical manufacturing processes. The ability to synthesize the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine fragment through optimized routes enables efficient large-scale production of this life-saving medication .

XLogP3

3.9

Dates

Last modified: 08-17-2023

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